4-(2-Chloroethoxy)benzamide
Overview
Description
4-(2-Chloroethoxy)benzamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is characterized by a benzamide core substituted with a 2-chloroethoxy group at the para position. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethoxy)benzamide typically involves the reaction of 4-hydroxybenzamide with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like butan-2-one under reflux conditions for 24 hours . The product is then isolated by precipitation and crystallization from ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloroethoxy)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzamide moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzamides.
Oxidation: Benzoic acids.
Reduction: Benzylamines.
Scientific Research Applications
4-(2-Chloroethoxy)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Chloroethoxy)benzamide is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The chloroethoxy group may enhance its binding affinity to certain biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
4-Hydroxybenzamide: Lacks the chloroethoxy group, making it less reactive in nucleophilic substitution reactions.
4-(2-Bromoethoxy)benzamide: Similar structure but with a bromo group instead of chloro, which may affect its reactivity and biological activity.
4-(2-Methoxyethoxy)benzamide: Contains a methoxy group, which can influence its solubility and reactivity.
Uniqueness: 4-(2-Chloroethoxy)benzamide is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new pharmacological agents .
Properties
IUPAC Name |
4-(2-chloroethoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQWYCCXJPYZQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.